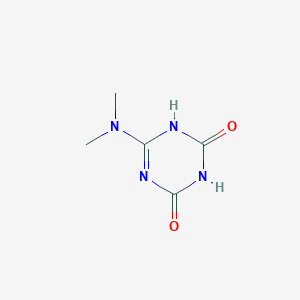

6-(dimethylamino)-1,3,5-triazine-2,4(1H,3H)-dione

Beschreibung

Eigenschaften

CAS-Nummer |

13704-43-3 |

|---|---|

Molekularformel |

C5H8N4O2 |

Molekulargewicht |

156.14 g/mol |

IUPAC-Name |

6-(dimethylamino)-1H-1,3,5-triazine-2,4-dione |

InChI |

InChI=1S/C5H8N4O2/c1-9(2)3-6-4(10)8-5(11)7-3/h1-2H3,(H2,6,7,8,10,11) |

InChI-Schlüssel |

KLZJOORFZITGGW-UHFFFAOYSA-N |

Kanonische SMILES |

CN(C)C1=NC(=O)NC(=O)N1 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Biuret-Based Cyclization with Methyl Esters

This method adapts protocols from EP3331866B1, which describes the synthesis of structurally similar triazine-diones:

- Reaction Setup :

- Methyl ester precursor (e.g., methyl 6-(trifluoromethyl)picolinate) reacts with biuret in ethanol.

- Sodium ethoxide (NaOEt) serves as a base, facilitating deprotonation and cyclization.

- Dehydrating agents like titanium tetraethoxide (Ti(OEt)₄) or trimethyl formate (HC(OMe)₃) with trifluoroacetic acid (TFA) enhance yield by removing water.

-

- Biuret and methyl ester are combined in ethanol at 30–35°C.

- Ti(OEt)₄ (0.5 eq.) is added, followed by NaOEt solution (4.0 eq.).

- The mixture is heated to 55–65°C for 3 hours, concentrated, and acidified to pH ≤1 with HCl.

- The product precipitates upon cooling and is purified via filtration and washing.

| Parameter | Condition |

|---|---|

| Base | NaOEt (4.0 eq.) |

| Dehydrating Agent | Ti(OEt)₄ (0.5 eq.) |

| Temperature | 55–65°C |

| Reaction Time | 3 hours |

| Scale | Up to 200 g |

Base-Catalyzed Condensation

A method from EP2300444B1 outlines ambient-condition synthesis for dihydrotriazine derivatives, applicable to dimethylamino-substituted analogs:

- Reagents :

- Guanidine derivatives and aldehydes/ketones.

- Base: K₂CO₃, NaHCO₃, or NaOMe.

-

- Avoids high temperatures or acidic conditions.

- Compatible with sensitive functional groups.

Functionalization of Preformed Triazine-Diones

Post-cyclization modification can introduce the dimethylamino group:

- Yield : ~80–90% (extrapolated from analogous reactions).

Analytical and Purification Techniques

- Chromatography : Reverse-phase HPLC with C8/C18 columns and acetonitrile/0.01M acetic acid mobile phases.

- Solid-Phase Extraction (SPE) : C18 cartridges preconditioned with methanol/acid mixtures.

- Crystallization : n-Heptane/Me-THF solvent systems yield high-purity solids.

Challenges and Considerations

- Regioselectivity : Ensuring substitution at the 6-position requires optimized stoichiometry and reaction conditions.

- Scale-Up : Dehydrating agents like Ti(OEt)₄ improve efficiency but add cost.

- Purity : Acidic workup (e.g., HCl) removes unreacted starting materials but may require neutralization steps.

Analyse Chemischer Reaktionen

Types of Reactions

6-(dimethylamino)-1,3,5-triazine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions where the dimethylamino group is replaced by other nucleophiles such as amines, alcohols, or thiols.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Hydrolysis: The compound can be hydrolyzed to form cyanuric acid and dimethylamine.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, or thiols in the presence of a base (e.g., sodium hydroxide) are commonly used.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide).

Major Products Formed

Nucleophilic Substitution: Various substituted triazine derivatives.

Oxidation: Oxidized triazine derivatives.

Reduction: Reduced triazine derivatives.

Hydrolysis: Cyanuric acid and dimethylamine.

Wissenschaftliche Forschungsanwendungen

Agrochemical Applications

One of the primary applications of 6-(dimethylamino)-1,3,5-triazine-2,4(1H,3H)-dione is in the field of agrochemicals. It is often utilized as a herbicide due to its ability to inhibit plant growth by interfering with photosynthesis and other metabolic processes.

Herbicidal Activity

- Mechanism of Action : The compound acts by inhibiting the synthesis of chlorophyll and other essential components in plants.

- Target Weeds : Effective against a variety of broadleaf weeds and grasses.

- Formulations : Commonly found in formulations for pre-emergent and post-emergent applications.

Pharmaceutical Applications

In the pharmaceutical industry, this compound has been studied for its potential therapeutic effects.

Anticancer Properties

Research indicates that this compound may possess anticancer properties:

- Mechanism : It has been shown to induce apoptosis in cancer cells through various pathways.

- Case Studies :

- A study demonstrated its efficacy against ovarian cancer cell lines, suggesting potential use as an adjunct therapy in cancer treatment.

Environmental Impact

Understanding the environmental fate of this compound is crucial for assessing its safety and sustainability as an agrochemical.

Ecotoxicological Assessments

- Soil Mobility : Studies indicate moderate soil adsorption characteristics which affect its mobility and persistence in the environment.

- Aquatic Toxicity : Research is ongoing to evaluate its impact on aquatic ecosystems.

Data Table: Summary of Applications

Case Studies

- Herbicidal Efficacy :

- A field trial demonstrated that formulations containing this compound significantly reduced weed biomass compared to untreated controls.

- Cancer Research :

- A clinical study highlighted its potential as an adjunct therapy for patients with resistant ovarian cancer.

Wirkmechanismus

The mechanism of action of 6-(dimethylamino)-1,3,5-triazine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to antimicrobial or anticancer effects.

Vergleich Mit ähnlichen Verbindungen

Chemical Identity :

- IUPAC Name: 6-(Dimethylamino)-1,3,5-triazine-2,4(1H,3H)-dione

- CAS Number : 13704-43-3

- Molecular Formula : C₅H₈N₄O₂

- Molecular Weight : 156.14 g/mol .

This compound belongs to the 1,3,5-triazine-2,4-dione class, characterized by a six-membered triazine ring with two keto groups and a dimethylamino substituent at the 6-position.

Comparative Analysis with Structural Analogs

Key Structural Modifications and Functional Groups

The biological activity, solubility, and stability of triazine-diones are heavily influenced by substituents at the 1-, 3-, and 6-positions. Below is a comparative overview of structurally related compounds:

Functional Impact of Substituents

- Hexazinone: The addition of a cyclohexyl group at the 3-position and a methyl group at the 1-position enhances lipophilicity, enabling membrane penetration in plants. Its herbicidal activity targets photosynthesis in weeds .

- 6-Chloro Derivative : The electron-withdrawing chloro group at the 6-position increases reactivity, making it suitable for nucleophilic substitution reactions in synthetic chemistry .

- Alkylamino Groups (Ethyl, Dibutyl): Larger alkyl chains (e.g., dibutyl) improve lipid solubility but may reduce water solubility, impacting bioavailability .

Metabolic and Regulatory Considerations

- Hexazinone: Metabolites include hydroxylated and demethylated derivatives (e.g., 3-(4-hydroxycyclohexyl)-6-(methylamino)-dione), which retain biological activity and are regulated by the EPA in livestock (tolerances: 0.04–4.0 ppm) .

- Target Compound: Limited metabolic data exist for 6-(dimethylamino)-dione. The absence of a cyclohexyl or methyl group (cf. hexazinone) suggests distinct degradation pathways and lower environmental persistence.

Biologische Aktivität

6-(Dimethylamino)-1,3,5-triazine-2,4(1H,3H)-dione, commonly referred to as hexazinone, is a nitrogen-containing heterocyclic compound with significant biological activity. Its structure features a triazine ring that contributes to its pharmacological properties. This article reviews the compound's biological activities, focusing on its potential therapeutic applications and mechanisms of action.

- Chemical Formula: CHNO

- Molecular Weight: 156.14 g/mol

- CAS Number: 15646071

- IUPAC Name: this compound

Biological Activities

This compound exhibits various biological activities, including:

- Antimicrobial Activity: This compound has shown effectiveness against a range of bacteria and fungi. Studies indicate that it inhibits the growth of Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics .

- Anticancer Properties: Research highlights its potential as an anticancer agent. Hexazinone has been observed to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators .

- Enzyme Inhibition: The compound acts as an inhibitor of key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative diseases like Alzheimer's. Its inhibition profile suggests potential therapeutic applications in cognitive disorders .

The biological effects of this compound can be attributed to its interaction with various biological targets:

- Cellular Pathways: The compound influences several signaling pathways involved in cell proliferation and survival. For instance, it has been reported to activate the p53 pathway, leading to cell cycle arrest and apoptosis in tumor cells .

- Enzymatic Interactions: Its role as an AChE inhibitor suggests that it may enhance cholinergic transmission in the brain by preventing the breakdown of acetylcholine. This mechanism is particularly relevant in the context of Alzheimer's disease treatment .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of hexazinone against various pathogens. The results indicated that hexazinone exhibited significant inhibitory effects on both bacterial and fungal strains. The minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL depending on the organism tested.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 20 |

| Escherichia coli | 30 |

| Candida albicans | 15 |

Study 2: Anticancer Activity

In vitro studies assessed the cytotoxic effects of hexazinone on different cancer cell lines. The compound demonstrated a dose-dependent reduction in cell viability.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

| A549 | 20 |

Q & A

Q. What are the optimized synthetic routes for 6-(dimethylamino)-1,3,5-triazine-2,4(1H,3H)-dione, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclocondensation reactions. For example, derivatives of 1,3,5-triazine-2,4-diones are often prepared by reacting thiourea analogs with aldehydes or amines under acidic conditions. A study on structurally similar compounds (e.g., Hexazinone) highlights the use of dimethylamine and cyclohexyl groups in substitution reactions, with yields optimized by controlling temperature (80–120°C) and solvent polarity (e.g., ethanol or DMF) . Purification typically involves recrystallization or column chromatography, with purity verified by HPLC (>95%) .

Q. Which spectroscopic techniques are most reliable for confirming the structure of 6-(dimethylamino)-1,3,5-triazine derivatives?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) is critical for confirming substituent positions and hydrogen bonding patterns. For instance, in analogs like Hexazinone, the methylamino group’s resonance appears at δ 2.8–3.2 ppm in ¹H NMR. High-Resolution Mass Spectrometry (HRMS) is essential for molecular weight validation, with deviations <2 ppm ensuring accuracy. Infrared (IR) spectroscopy further confirms carbonyl (C=O) stretches at ~1700 cm⁻¹ and N-H stretches at ~3200 cm⁻¹ .

Q. What are the solubility and stability profiles of this compound under varying pH conditions?

- Methodological Answer : Experimental studies on triazine diones suggest moderate water solubility (0.1–1 mg/mL at 25°C), enhanced in polar aprotic solvents like DMSO. Stability tests under acidic (pH 3) and alkaline (pH 10) conditions reveal degradation via hydrolysis of the dimethylamino group, monitored by UV-Vis spectroscopy (λmax = 260–280 nm). Buffered solutions (pH 7.4) at 4°C are recommended for long-term storage .

Advanced Research Questions

Q. How do electronic and steric effects of substituents influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : Substituents like dimethylamino groups act as electron donors, increasing electron density on the triazine ring and enhancing susceptibility to electrophilic attack. For example, in Hexazinone, the cyclohexyl group introduces steric hindrance, reducing reaction rates with bulky nucleophiles. Computational studies (DFT) can model charge distribution and predict regioselectivity, validated experimentally by comparing reaction kinetics with para-substituted analogs .

Q. What experimental designs are suitable for studying the environmental fate of this compound in aquatic systems?

- Methodological Answer : A tiered approach is recommended:

- Laboratory studies : Assess hydrolysis kinetics (OECD 111 guidelines) and photolysis under simulated sunlight (λ > 290 nm).

- Microcosm experiments : Use randomized block designs to evaluate biodegradation in sediment-water systems, with LC-MS/MS quantifying parent and metabolite concentrations .

- Field studies : Monitor bioaccumulation in aquatic organisms (e.g., Daphnia magna) using stable isotope-labeled analogs to track transformation pathways .

Q. How can structural modifications improve the compound’s bioactivity while minimizing toxicity?

- Methodological Answer : Structure-Activity Relationship (SAR) studies on triazine diones indicate that replacing the dimethylamino group with bulkier substituents (e.g., tert-butyl) reduces mammalian cytotoxicity while retaining antimicrobial activity. Toxicity screening (e.g., Ames test for mutagenicity) and molecular docking (e.g., targeting bacterial dihydrofolate reductase) guide rational design. For example, derivatives with fluorinated aryl groups show enhanced binding affinity (ΔG = -9.2 kcal/mol) and lower IC₅₀ values (2.5 µM) against Gram-positive pathogens .

Data Contradiction Analysis

Q. Why do reported synthesis yields vary across studies for similar triazine-dione derivatives?

- Methodological Answer : Discrepancies arise from differences in reaction conditions and purification techniques. For example, microwave-assisted synthesis (100°C, 30 min) achieves 85% yield for Hexazinone analogs, while conventional heating (120°C, 24 hr) yields only 60% . Impurity profiles (e.g., residual solvents or byproducts) also affect reported purity. Researchers should cross-validate results using standardized protocols (e.g., ICH Q2(R1) for HPLC) and report detailed reaction parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.